molecular formula C19H22O5 B1246086 (S)-(+)-Imperanene

(S)-(+)-Imperanene

Cat. No.: B1246086
M. Wt: 330.4 g/mol
InChI Key: RCQPYMXHGRTMOZ-NHZBNJEXSA-N
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Description

Contextualizing (S)-(+)-Imperanene as a Natural Product

This compound is a naturally occurring compound first identified in the rhizomes of Imperata cylindrica, a species of perennial grass. nih.govmedchemexpress.comresearchgate.net This plant, commonly known as cogongrass, has a history of use in traditional Chinese medicine. nih.gov The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a fundamental route in plants for producing a wide array of secondary metabolites. nih.govpreprints.org This pathway begins with the aromatic amino acids phenylalanine and tyrosine. nih.gov

Through a series of enzymatic steps, these precursors are converted into C6-C3 units, which are phenylpropanoids that serve as building blocks for more complex molecules. nih.gov Norlignans, including imperanene, are formed through the dimerization of these C6-C3 precursors. nih.govresearchgate.net A defining characteristic of norlignans is the loss of a carbon atom from the central chain that links the two phenyl groups, resulting in structures like the C6-C5-C6 skeleton found in some norlignans. jst.go.jp While the specific enzymes and intermediate steps leading to this compound in Imperata cylindrica are not yet fully elucidated, the general pathway provides a clear context for its origin as a specialized plant metabolite.

Significance of this compound in Lignan (B3055560) and Norlignan Research

This compound holds particular significance in the study of lignans (B1203133) and norlignans due to its uncommon C6-C4-C6 carbon framework. preprints.orgresearchgate.netgoogle.com This structure distinguishes it from the more common lignans, which typically possess a C6-C3-C6 skeleton. The rarity of this structural class has made this compound a compelling target for total synthesis, a process where chemists build a complex molecule from simpler, commercially available starting materials.

The pursuit of its synthesis has spurred the development and refinement of novel chemical reactions and strategies. nih.gov Furthermore, the initial ambiguity surrounding its absolute stereochemistry presented a classic problem in natural product chemistry. The successful synthesis of both the (S)-(+) and (R)-(-) enantiomers was crucial in definitively assigning the configuration of the natural product. google.com This body of work has not only provided access to larger quantities of imperanene for biological testing but has also enriched the toolbox of synthetic organic chemistry. Its role as a benchmark for new synthetic methodologies continues to make it a relevant and important molecule in the field.

Historical Perspective on its Discovery and Early Research

The first isolation and characterization of imperanene was reported in 1995 by Kimihiro Matsunaga, Masaoki Shibuya, and Yasushi Ohizumi. researchgate.netjst.go.jp They isolated the novel phenolic compound from Imperata cylindrica and elucidated its planar structure using spectroscopic methods. nih.gov In their initial report, they also described its inhibitory activity on platelet aggregation. nih.govresearchgate.net

Following its discovery, a key question remained regarding the molecule's three-dimensional structure, specifically its absolute configuration. Early synthetic efforts were instrumental in resolving this. For instance, a total synthesis reported in 2002 not only successfully prepared this compound but also addressed and resolved concerns regarding its optical rotation that had arisen from earlier synthetic work. google.com These foundational studies, from its initial discovery to the conclusive determination of its structure and biological activity, have laid the groundwork for all subsequent research on this intriguing natural product.

Compound and Property Tables

Table 1: Chemical Compounds Mentioned

Compound Name
This compound
(R)-(-)-Imperanene
Phenylalanine
Tyrosine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(E,2S)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol

InChI

InChI=1S/C19H22O5/c1-23-18-10-13(5-7-16(18)21)3-4-15(12-20)9-14-6-8-17(22)19(11-14)24-2/h3-8,10-11,15,20-22H,9,12H2,1-2H3/b4-3+/t15-/m1/s1

InChI Key

RCQPYMXHGRTMOZ-NHZBNJEXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H](CO)/C=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C=CC2=CC(=C(C=C2)O)OC)O

Synonyms

imperanene

Origin of Product

United States

Origin, Isolation, and Biosynthetic Pathways of S + Imperanene

Natural Occurrence and Isolation from Botanical Sources

Primary Isolation from Imperata cylindrica (L.) P. Beauv.

The primary and most well-documented natural source of (S)-(+)-Imperanene is the rhizomes of Imperata cylindrica (L.) P. Beauv. researchgate.netacs.orgcaltagmedsystems.co.ukmedchemexpress.commedchemexpress.comresearchgate.net This perennial grass, commonly known as cogongrass, is native to various regions including Asia and tropical eastern Africa and has become invasive in many other parts of the world. usda.gov The rhizomes of I. cylindrica have a history of use in traditional Chinese medicine for their reported diuretic and anti-inflammatory properties. acs.orgcaltagmedsystems.co.ukmedchemexpress.commedchemexpress.com The isolation of this compound from this plant has been a key focus of phytochemical research. researchgate.netacs.org

Distribution in Other Plant Species and Related Structures

While Imperata cylindrica is the principal source of this compound, the broader class of compounds to which it belongs, the 9-norlignans, are found across various plant species, though they are considered rare. researchgate.netmdpi.com Approximately 25 naturally occurring 9-norlignans have been identified in the literature. mdpi.com These related structures have been isolated from a range of plant families. core.ac.uk For instance, other 9-norlignans have been identified in species such as Picea abies (Norway spruce) as degradation products of other lignans (B1203133). mdpi.com The enantiomer of the naturally occurring imperanene, (R)-(-)-Imperanene, has been synthesized from hydroxymatairesinol (B1246089), a lignan (B3055560) readily available from the knots of Norway spruce. researchgate.netnih.gov

Biosynthesis and Relationship to Precursor Molecules

The formation of this compound in plants is a complex process involving multiple steps and precursor molecules.

Proposed Biosynthetic Routes from Phenylpropanoid Precursors

The biosynthesis of this compound is rooted in the phenylpropanoid pathway. wikipedia.orgnih.gov This fundamental metabolic pathway in plants is responsible for the synthesis of a vast array of natural products from the amino acid phenylalanine. wikipedia.orgnih.gov The general phenylpropanoid pathway begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. nih.govnih.gov Subsequent enzymatic reactions lead to various hydroxycinnamic acids that serve as building blocks for more complex molecules. wikipedia.org Lignans and, by extension, norlignans like imperanene, are formed from the coupling of two phenylpropanoid units. researchgate.net The total synthesis of this compound has been achieved starting from commercially available cinnamic acid, underscoring its origin from this pathway. acs.orgacs.org

Enzymatic Transformations in the Biosynthetic Cascade

The biosynthesis of complex natural products like this compound involves a series of highly specific enzymatic transformations. beilstein-journals.orgbeilstein-journals.org While the precise enzymatic cascade leading to this compound in Imperata cylindrica is not fully elucidated, chemoenzymatic synthetic strategies have provided insights into the types of reactions involved. nih.gov For example, the synthesis of both (S)- and (R)-enantiomers of imperanene has been accomplished using a key step involving the enzyme Pseudomonas cepacia lipase (B570770) (PS-30) to achieve asymmetrization of a prochiral diol intermediate. researchgate.netnih.gov This highlights the crucial role of enzymes in establishing the specific stereochemistry of the final molecule. nih.gov The broader biosynthesis of related phenylpropanoids involves enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.govnih.gov

Advanced Synthetic Methodologies for S + Imperanene and Its Enantiomers

Total Synthesis Strategies

Total synthesis provides a means to construct the target molecule from simple, readily available starting materials. This approach offers flexibility and the ability to produce both enantiomers of imperanene.

Chemo-enzymatic strategies combine the selectivity of biological catalysts with the practicality of traditional chemical reactions. usf.edu Enzymes, particularly lipases, are valued for their ability to perform highly enantioselective transformations under mild conditions. mdpi.commdpi.com This approach has been successfully applied to the synthesis of imperanene, where an enzyme-mediated step is used to establish the crucial stereocenter. acs.orgresearchgate.net

A key step in the chemo-enzymatic synthesis of imperanene involves the enzymatic asymmetrization of an intermediate prochiral 1,3-diol. acs.orgnih.gov This process utilizes a lipase (B570770) to selectively acylate one of the two enantiotopic hydroxyl groups, thereby creating a chiral monoacetate and leaving the other hydroxyl group untouched.

Research has demonstrated that lipase from Pseudomonas cepacia (now Burkholderia cepacia), specifically Amano Lipase PS-30, is highly effective for this transformation. acs.orgresearchgate.net The prochiral 1,3-diol substrate is treated with the lipase in the presence of an acylating agent, such as vinyl acetate (B1210297). acs.org The enzyme selectively catalyzes the acylation to produce the corresponding monoacetate with very high enantiomeric excess. acs.orgresearchgate.net This biocatalytic desymmetrization is a pivotal step, efficiently converting an achiral molecule into a chiral building block essential for the subsequent synthesis of enantiomerically pure imperanene. usf.eduacs.org The lipase used in this process has the added advantage of being recyclable without a significant loss of activity. acs.org

EnzymeSubstrateAcylating AgentProductEnantiomeric Excess (ee)Reference
Pseudomonas cepacia Lipase (PS-30)Prochiral 1,3-diolVinyl AcetateMonoacetate>97% acs.org, nih.gov, researchgate.net

A complete total synthesis of both imperanene enantiomers has been achieved starting from the inexpensive and readily available precursor, vanillin (B372448). acs.orgresearchgate.netnih.gov This multi-step pathway involves the initial preparation of the prochiral 1,3-diol, which then undergoes the crucial enzyme-mediated asymmetrization step described previously.

StepStarting MaterialReagent(s)ProductYieldReference
1Vanillin (2)Tosyl ChlorideTosylated Aldehyde (3)95% acs.org
2Tosylated Aldehyde (3)Sodium BorohydrideAlcohol (4)99% acs.org
3Alcohol (4)Phosphorus TribromideBromide (5)Quantitative acs.org
4-9Bromide (5)Multiple Steps(S)-(+)-Imperanene19% (overall) acs.org

An alternative total synthesis strategy for this compound utilizes a copper-assisted allylic substitution reaction as the key step. acs.orgacs.orgmolaid.comnih.gov This method focuses on the stereoselective formation of a crucial carbon-carbon bond. The reaction involves the substitution of a leaving group on a chiral allylic substrate with a nucleophile, mediated by a copper catalyst. acs.org

In this approach, a specifically designed allylic acetate (28) was identified as the optimal substrate. acs.orgnih.gov The synthesis of this chiral acetate was achieved through a kinetic resolution of a racemic allylic alcohol using asymmetric epoxidation. nih.govresearchgate.net The key substitution step involves reacting the allylic acetate with a Grignard reagent, (i-PrO)Me₂SiCH₂MgCl, in the presence of a copper salt, CuBr·Me₂S. acs.orgnih.gov This reaction proceeds with high efficiency and excellent stereocontrol, affording the desired product (29) in 92% yield and with 100% inversion of stereochemistry (an anti-Sₙ2' reaction). acs.orgnih.gov A final Tamao oxidation step then furnishes the target molecule, this compound. acs.orgnih.gov

Asymmetrization of Prochiral Diols (e.g., via Pseudomonas cepacia Lipase PS-30)

Multi-Step Chemical Synthesis from Accessible Precursors (e.g., Vanillin)

Semi-Synthetic Routes from Natural Lignan (B3055560) Precursors

Semi-synthesis offers an efficient pathway to target molecules by chemically modifying complex, naturally occurring compounds that share a structural resemblance to the target. For imperanene, this approach has been used to produce the (R)-(-)-enantiomer from a readily available natural lignan. researchgate.netnih.gov

A convenient and high-yield method was developed starting from hydroxymatairesinol (B1246089), a lignan that can be sourced from Norway spruce. nih.gov The synthesis involves the degradation of hydroxymatairesinol under strongly basic aqueous conditions. nih.gov This step transforms it into an intermediate butenoic acid derivative while preserving the original stereochemistry at the crucial carbon center. nih.gov The resulting acid is esterified and then reduced with lithium aluminium hydride (LiAlH₄) to yield R-(-)-imperanene with an enantiomeric excess of 86-92%. nih.gov While this specific route yields the unnatural enantiomer, it highlights the utility of natural lignans (B1203133) as chiral starting materials for producing compounds of the imperanene family. researchgate.netmdpi.com

Transformations of Hydroxymatairesinol (HMR) to Imperanene

A convenient and high-yield semi-synthetic route to imperanene has been developed starting from hydroxymatairesinol, which can be extracted in large quantities from the knots of Norway spruce (Picea abies). nih.govacs.orgmdpi.com This methodology leverages the inherent chirality of HMR to produce specific enantiomers of imperanene.

The transformation begins with the degradation of HMR under strongly basic aqueous conditions. nih.govacs.org This step yields (E)-4-(4-hydroxy-3-methoxyphenyl)-2-(4-hydroxy-3-methoxyphenylmethyl)but-3-enoic acid. nih.govgoogle.com The configuration at the crucial stereocenter is preserved during this degradation process. nih.gov

The resulting carboxylic acid is then esterified. nih.govgoogle.com While various alcohols can be used for this step, the methyl ester has been previously prepared to establish the structure of the acid intermediate. google.com These ester derivatives are key intermediates in the synthesis of imperanene. google.com

Finally, the ester is reduced to afford imperanene. nih.govgoogle.com For instance, reduction with lithium aluminum hydride (LiAlH₄) yields R-(-)-imperanene with an enantiomeric excess (ee) of 86-92%. nih.govacs.org This demonstrates that the stereochemical integrity of the original HMR is largely maintained throughout the synthetic sequence. nih.gov It has been shown that both diastereomers of HMR can be utilized in this synthetic pathway. google.com

Table 1: Key Steps in the Transformation of HMR to Imperanene

StepReactants/ReagentsProductKey Outcome
DegradationHydroxymatairesinol (HMR), Strong base (e.g., NaOH)(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(4-hydroxy-3-methoxyphenylmethyl)but-3-enoic acidFormation of the carboxylic acid intermediate with preservation of stereochemistry. nih.govacs.orggoogle.com
EsterificationCarboxylic acid intermediate, Alcohol (R-OH)(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(4-hydroxy-3-methoxyphenylmethyl)but-3-enoic acid esterFormation of an ester intermediate suitable for reduction. nih.govgoogle.com
ReductionEster intermediate, Reducing agent (e.g., LiAlH₄)ImperaneneFinal product formation, with R-(-)-imperanene obtained from HMR. nih.govacs.org

Derivatization and Stereochemical Control in Semi-Synthesis

The semi-synthesis of imperanene from hydroxymatairesinol (HMR) highlights the importance of derivatization and stereochemical control. The inherent chirality of HMR, a readily available lignan, serves as a foundational element for producing enantiomerically enriched imperanene. mdpi.comresearchgate.net

The initial degradation of HMR under basic conditions proceeds via a quinone methide intermediate. researchgate.net This reactive species allows for the controlled formation of the key but-3-enoic acid derivative while preserving the stereocenter that will become the chiral center in the final imperanene product. nih.gov

The subsequent esterification of the carboxylic acid intermediate is a critical derivatization step. google.com This conversion to an ester facilitates the final reduction step. The choice of alcohol for esterification can be varied, offering potential for different ester intermediates, although the primary goal is to enable the subsequent reduction to the alcohol functionality of imperanene. google.com

Stereochemical control is a central theme throughout this semi-synthetic approach. The synthesis of R-(-)-imperanene from HMR with a high enantiomeric excess (86-92% ee) confirms that the reaction sequence proceeds with a high degree of stereochemical retention. nih.govacs.org The stereochemistry of the final product is directly linked to the stereochemistry of the starting HMR. This reliance on a chiral starting material is a hallmark of chiral pool synthesis. wikipedia.org

Development of Stereoselective Synthetic Techniques for Imperanene and its Analogues

Beyond semi-synthetic approaches, significant effort has been directed towards the development of de novo stereoselective synthetic techniques for imperanene and its analogues. These methods offer the flexibility to synthesize both enantiomers and to create structurally diverse analogues for further investigation. mdpi.comacs.org

One prominent strategy involves the enantioselective alkylation of a chiral hydrazone using Enders' RAMP/SAMP chiral auxiliary method. acs.org This technique allows for the establishment of the key chiral center with high stereoselectivity, leading to the synthesis of both (S)-(+)- and R-(-)-imperanene in 82-90% enantiomeric excess. acs.org The synthesis of the natural (S)-(+)-enantiomer by this method was confirmed by comparison of its optical rotation data with that of the isolated natural product. acs.org

Another powerful approach utilizes a highly enantioselective intramolecular carbon-hydrogen (C-H) insertion reaction catalyzed by a chiral dirhodium(II) carboxamidate. acs.org This key step, performed on a diazoacetate precursor, effectively constructs the chiral center. This total synthesis was completed in 12 steps starting from a commercially available cinnamic acid. acs.org

Copper-assisted allylic substitution has also been employed for the synthesis of (S)-imperanene. acs.org This method involves the substitution of a chiral allylic acetate with a Grignard reagent in the presence of a copper salt, proceeding with 100% inversion of configuration to produce the desired enantiomer in high yield and enantiomeric purity (95-98% ee). acs.org

Furthermore, chemoenzymatic strategies have been developed, utilizing enzymes to achieve key stereoselective transformations. researchgate.net For example, both enantiomers of imperanene have been synthesized from vanillin in nine steps using a chemoenzymatic approach. researchgate.net

These diverse stereoselective synthetic techniques provide versatile and powerful tools for accessing imperanene and its analogues, enabling further exploration of their chemical and biological properties. mdpi.com

Table 2: Comparison of Stereoselective Synthetic Methods for Imperanene

MethodKey StepStarting MaterialEnantiomeric Excess (ee)Reference
Enders' RAMP/SAMP AuxiliaryStereoselective alkylationChiral hydrazone82-90% acs.org
Chiral Dirhodium(II) CatalysisEnantioselective C-H insertionDiazoacetateHigh acs.org
Copper-Assisted Allylic SubstitutionS_N2' substitutionChiral allylic acetate95-98% acs.org
Chemoenzymatic SynthesisEnzymatic resolution/transformationVanillinNot specified researchgate.net

Mechanistic Investigations of S + Imperanene S Biological Activities Non Clinical

Modulation of Cellular and Sub-Cellular Processes

(S)-(+)-Imperanene has been the subject of non-clinical investigations to elucidate the mechanisms underlying its observed biological effects. These studies have primarily focused on its influence on platelet function, its interaction with cellular transport proteins, and its effects on various cell lines in vitro.

This compound is recognized for its inhibitory activity against platelet aggregation. mdpi.com Early research demonstrated that it could achieve complete inhibition of thrombin-induced platelet aggregation in rabbit platelets at a concentration of 6 x 10⁻⁴ M. This potent effect highlights its potential as a modulator of hemostasis.

While the precise molecular target of this compound in the platelet aggregation cascade has not been definitively identified, its documented inhibition of thrombin-induced aggregation points toward an interaction with the thrombin signaling pathway. nih.gov Thrombin is a potent platelet agonist that activates platelets primarily through Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-4 on human platelets. nih.gov

Activation of these G protein-coupled receptors initiates a cascade of intracellular events, including Gq-mediated activation of phospholipase C, leading to increased intracellular calcium and subsequent platelet activation and aggregation. mdpi.com Another key pathway involves Gi, which inhibits adenylyl cyclase, reducing levels of the platelet inhibitor cAMP. mdpi.comnih.gov It is plausible that this compound exerts its effect by interfering with one or more steps in this complex signaling network, such as receptor binding, G-protein coupling, or downstream second messenger systems. However, direct evidence confirming its binding site or specific inhibitory action within this pathway remains to be fully elucidated.

Table 1: In Vitro Platelet Aggregation Inhibition by this compound
AgonistTest SystemEffective ConcentrationObserved EffectCitation
ThrombinRabbit Platelets6 x 10⁻⁴ MComplete Inhibition nih.gov

Research has extended to the interaction of norlignans, the class of compounds to which this compound belongs, with ATP-Binding Cassette (ABC) transporters. These proteins are critical for transporting various molecules across cell membranes and are implicated in phenomena such as multidrug resistance in cancer. nih.goviiarjournals.orgebi.ac.uk

Studies have utilized human erythrocytes as a cellular model to investigate the inhibition of Multidrug Resistance Protein 1 (MRP1/ABCC1). nih.goviiarjournals.org A norlignan derivative of imperanene, specifically its carboxylic acid form, was identified as the most efficient inhibitor among a series of tested compounds. nih.gov This compound, referred to as L1 in the study, inhibited the transport of the fluorescent substrate 2',7'-bis-(carboxypropyl)-5(6)-carboxyfluorescein (BCPCF) from erythrocytes with a moderate activity, showing an IC₅₀ value of 50 µM. nih.goviiarjournals.orgebi.ac.uknih.gov Importantly, the tested norlignans that significantly inhibited BCPCF transport did not induce hemolysis or other detrimental membrane-perturbing effects at concentrations up to 200 µM. nih.govnih.gov

Structure-activity relationship analyses from these studies suggest a molecular basis for the observed MRP1 inhibition. The inhibitory potency of the norlignans was found to be enhanced by specific structural features. nih.govebi.ac.uk The strongest inhibitors were compounds that possessed a carbonyl function at the C-9 position. nih.govebi.ac.uk Furthermore, highly oxidized structures and the presence of an ionizable group, such as the carboxylic acid function found in the most active imperanene derivative (L1), were shown to be crucial for the activity. nih.govebi.ac.uknih.gov This indicates that both the electronic and structural characteristics of the C9 side chain are important for effective interaction with and inhibition of the MRP1 transporter.

Table 2: Inhibition of MRP1/ABCC1-Mediated Transport by an Imperanene Derivative
CompoundCellular ModelSubstrateIC₅₀Key Structural Feature for ActivityCitation
Imperanene Carboxylic Acid Derivative (L1)Human ErythrocytesBCPCF50 µMCarbonyl function at C-9; Carboxylic acid group nih.govnih.gov

The biological evaluation of this compound and its synthetic derivatives has included assessments of their effects on various cell lines, including insect cells. In a study focused on designing new 9-norlignan derivatives, the compounds' effects on the cell viability of Spodoptera frugiperda (Sf9) insect cells were examined. acs.org The Sf9 cell line is a common model used in biological research and for the production of recombinant proteins. thermofisher.com

The study reported that a series of norlignan derivatives closely related to this compound (specifically, derivatives numbered 10-42 in the publication) exhibited activity against Sf9 cells with IC₅₀ values in the range of 15–33 μM. acs.org While the specific IC₅₀ for the parent this compound was not singled out, this range indicates a moderate cytotoxic effect of the core norlignan structure on these cells. The research also successfully identified new derivatives with enhanced potency; for example, a 7-(4-trifluoromethylphenyl)-7'-(2'-hydroxyphenyl) derivative showed an IC₅₀ value of 4.7 µM against Sf9 cells.

Table 3: In Vitro Cellular Effects of this compound and Related Norlignans
Compound(s)Cell LineAssayIC₅₀Citation
Norlignan Derivatives (compounds 10-42)Sf9 (Spodoptera frugiperda)Cell Viability15–33 µM acs.org
7-(4-trifluoromethylphenyl)-7'-(2'-hydroxyphenyl) derivativeSf9 (Spodoptera frugiperda)Cell Viability4.7 ± 0.6 µM

Interaction with ATP-Binding Cassette (ABC) Transporters

Inhibition of Multidrug Resistance Protein 1 (MRP1/ABCC1)-Mediated Transport in Cellular Models (e.g., Human Erythrocytes)

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of a molecule is intrinsically linked to its chemical structure. wikipedia.org Structure-Activity Relationship (SAR) studies systematically investigate how modifications to a molecule's structure affect its biological functions. oncodesign-services.com By analyzing these relationships, researchers can identify the key structural components, or pharmacophores, responsible for a compound's potency and action. wikipedia.orgoncodesign-services.com

Elucidation of Key Structural Motifs for Biological Potency

This compound belongs to the 9-norlignan class of phenolic compounds, which are characterized by a specific molecular framework. researchgate.netnih.gov The fundamental structure of lignans (B1203133) and their derivatives consists of two phenylpropanoid (C6-C3) units. nih.govacs.org In the case of 9-norlignans like imperanene, these units are joined by a β–β' bond (connecting carbons 8 and 8'), and they lack carbon number 9 from the parent lignan (B3055560) skeleton. nih.gov

The key structural motifs considered essential for the biological potency of this class of compounds include:

Two Phenyl Groups: These aromatic rings are a foundational component of the norlignan structure. nih.gov In many biologically active norlignans, including this compound, these are guaiacyl (3-methoxy-4-hydroxyphenyl) moieties. nih.gov

The C7-C8-C8'-C7' Central Chain: The nature of this carbon chain, which links the two phenyl rings, is crucial. The specific stereochemistry and functionalization along this chain dictate the molecule's three-dimensional shape and its ability to interact with biological targets.

SAR analysis enables the determination of which chemical groups are responsible for eliciting a target biological effect, allowing for the targeted modification of a compound to enhance its activity. wikipedia.org

Influence of Functional Groups on Activity (e.g., Carbonyl, Ionizable Moieties)

Specific functional groups attached to the core norlignan structure can significantly modulate biological activity. Research on lignans and norlignans has highlighted the importance of certain moieties in their capacity to act as inhibitors of biological processes, such as multidrug resistance protein 1 (MRP1)-mediated transport. iiarjournals.org

Key findings from SAR studies on this class of compounds include:

Carbonyl Function at C-9: A carbonyl group (C=O) is a common feature in aldehydes and ketones. pcbiochemres.com Structure-activity relationship analyses of various lignans and norlignans have demonstrated that the presence of a carbonyl function at the C-9 position is a strong determinant for inhibitory activity. iiarjournals.orgresearchgate.net

Ionizable Groups: The presence of an ionizable group, such as a carboxylic acid, has been shown to enhance biological activity. iiarjournals.org Carboxylic acids can donate a proton, becoming negatively charged carboxylates. biotechacademy.dk This negative charge may facilitate interactions with biological targets, as MRP1 is known to effectively transport anionic substrates. iiarjournals.org The increased activity associated with highly oxidized structures and ionizable groups suggests that negatively charged forms of these molecules may be integral to their mechanism of action. iiarjournals.org

Enantiomeric Specificity in Biological Activity

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. mdpi.comrroij.com The designation "(S)-(+)-" specifies one particular stereoisomer. Its mirror image, the unnatural enantiomer (R)-(-)-Imperanene, has also been synthesized for research purposes. researchgate.netnih.gov

The biological activity of chiral compounds is often highly dependent on their stereochemistry because biological systems, such as enzyme active sites and cellular receptors, are themselves chiral. mdpi.comnih.gov Consequently, two enantiomers of the same compound can exhibit significantly different quantitative and qualitative biological effects. rroij.comnih.gov One enantiomer may be highly active, while the other could be less active, inactive, or even have a different, sometimes antagonistic, effect. mdpi.com

While direct comparative data for every biological activity of this compound versus its (R)-(-) enantiomer is not always available, studies on closely related compounds underscore the principle of enantiomeric specificity. For instance, different stereoisomers of the related lignan dihydroguaiaretic acid show varying levels of antibacterial and antifungal activity. researchgate.net Similarly, the cytotoxic activity of (S)-7,8-dihydro-9'-dehydroxyimperanene, a derivative of imperanene, has been documented, highlighting the importance of its specific stereoconfiguration for its potent effects. researchgate.netresearchgate.net The certainty of potency ratios observed for chiral drugs is critically dependent on the enantiomeric purity of the sample being tested. nih.gov

Comparative Analysis of Biological Activities with Related Lignans and Norlignans

This compound is a member of the norlignan family, which are structurally related to the more broadly known lignans. nih.gov Norlignans are defined by the absence of one or more carbon atoms from the typical lignan framework. nih.gov Comparative studies of their biological activities provide valuable insights into the SAR of these compounds.

This compound has been noted for its ability to inhibit platelet aggregation. researchgate.netnih.gov Further studies on related compounds have revealed a range of activities and potencies.

Compound/ClassBiological ActivityFindingsIC₅₀ Value
This compound Tyrosinase InhibitionStrongly inhibits tyrosinase isolated from HMV-II cells. nih.gov1.85 mM nih.gov
Norlignan (L1) MRP1/ABCC1 Transport InhibitionThe most efficient inhibitor among 14 tested lignans and norlignans. iiarjournals.org50 μM iiarjournals.org
(S)-7,8-Dihydro-9'-dehydroxyimperanene Cytotoxicity (HL-60 cells)Showed 4-6 fold higher cytotoxic activity than stereoisomers of dihydroguaiaretic acid. researchgate.netresearchgate.net6.1 μM researchgate.netresearchgate.net
(S)-7,8-Dihydro-9'-dehydroxyimperanene Cytotoxicity (HeLa cells)Showed 4-6 fold higher cytotoxic activity than stereoisomers of dihydroguaiaretic acid. researchgate.netresearchgate.net5.6 μM researchgate.netresearchgate.net
Dihydroguaiaretic acid stereoisomers Antibacterial ActivityOnly one of three stereoisomers showed activity against a gram-negative bacterium. researchgate.netresearchgate.netNot specified
Dehydroxyimperanene enantiomers Antibacterial ActivityBoth enantiomers of the tested dehydroxyimperanenes showed activity against a gram-negative bacterium. researchgate.netresearchgate.netNot specified

A study comparing various lignans and norlignans as inhibitors of MRP1-mediated transport found that a norlignan (coded L1) was the most potent inhibitor, with an IC₅₀ value of 50 μM. iiarjournals.org This study reinforced the SAR finding that a carbonyl group at position C-9 and the presence of an ionizable carboxylic acid group enhance activity. iiarjournals.org

In another comparative analysis, (S)-7,8-dihydro-9'-dehydroxyimperanene, a synthetic norlignan related to imperanene, demonstrated significantly higher cytotoxic activity against HL-60 and HeLa cancer cell lines than stereoisomers of the lignan dihydroguaiaretic acid. researchgate.netresearchgate.net This suggests that the norlignan structure may serve as a promising scaffold for the development of certain therapeutic agents. nih.gov Furthermore, the study revealed differences in the antibacterial spectrum, where both enantiomers of some synthetic dehydroxyimperanenes were active against a gram-negative bacterium, in contrast to the isomers of dihydroguaiaretic acid, where only one was active. researchgate.netresearchgate.net

Analytical and Stereochemical Characterization in Research

Spectroscopic and Chromatographic Methods for Structural Elucidation

The confirmation of the chemical structure of imperanene relies on modern analytical methods that provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like imperanene. analis.com.my One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide fundamental information about the hydrogen and carbon environments within the molecule. google.comacs.org

To establish the precise connectivity and spatial relationships between atoms, two-dimensional (2D) NMR experiments are utilized. google.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out adjacent protons in the structure. google.com

HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon-hydrogen pairs. google.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the different fragments of the molecule. analis.com.mygoogle.com

Through the comprehensive analysis of these NMR data, researchers can confirm the C₆-C₄-C₆ backbone and the specific substitution patterns on the aromatic rings of imperanene. google.com

Table 1: Representative NMR Data for Imperanene Structure Elucidation

TechniquePurpose in Imperanene AnalysisTypical Information Obtained
¹H NMRIdentifies the chemical environment of each proton.Chemical shifts (δ), coupling constants (J), and signal multiplicity for aromatic and aliphatic protons. google.com
¹³C NMRIdentifies the chemical environment of each carbon atom.Chemical shifts (δ) for all carbon atoms, distinguishing between aromatic, aliphatic, and methoxy (B1213986) carbons. google.com
2D NMR (COSY, HMQC, HMBC)Establishes the molecular connectivity and confirms the overall structure.Correlations between specific protons and carbons, confirming the assembly of the phenylpropane and aryl moieties. google.com

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and sensitive method used for the separation, identification, and quantification of imperanene in various samples. researchgate.netmeasurlabs.com The technique combines the high-resolution separation capability of HPLC with the mass analysis capability of MS. measurlabs.com

In a typical analysis, a reversed-phase HPLC setup is used, often with a C18 column. measurlabs.com This allows for the separation of imperanene from other components in a mixture based on its polarity. researchgate.net Following separation, the analyte enters the mass spectrometer, commonly an electrospray ionization (ESI) source, which ionizes the molecule before it is detected by the mass analyzer. researchgate.net HPLC-ESI-MS/MS provides high sensitivity and selectivity, making it invaluable for analyzing lignans (B1203133) like imperanene, even in complex biological matrices. researchgate.net

Table 2: Typical Parameters for HPLC-MS Analysis of Imperanene

ParameterTypical SpecificationPurpose
HPLC ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm)Separates imperanene from other compounds based on hydrophobicity. measurlabs.comnih.gov
Mobile PhaseGradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid. nih.govElutes the compounds from the column.
Ionization SourceElectrospray Ionization (ESI), positive or negative mode.Generates charged molecules for mass analysis. researchgate.net
MS DetectionTotal Ion Chromatogram (TIC) and tandem MS (MS/MS).Provides molecular weight and structural fragmentation data for identification. researchgate.netnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Enantiomeric Separation and Purity Assessment

Since imperanene possesses a single chiral center, it exists as a pair of enantiomers. Distinguishing between these enantiomers is essential, as they can have different biological activities.

Capillary electrophoresis (CE) is a high-efficiency separation technique that has been successfully applied to the chiral separation of imperanene enantiomers. nih.govmdpi.com To achieve this separation, chiral selectors are added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. mdpi.comjcsp.org.pk

In a detailed study, 27 different neutral and charged cyclodextrins were screened for their ability to resolve the enantiomers of imperanene. nih.gov The best results were not achieved with a single cyclodextrin (B1172386) but with a dual-selector system. nih.govmdpi.com Optimal separation was accomplished using a combination of sulfobutyl-ether-γ-cyclodextrin (SBE-γ-CD) and 6-monodeoxy-6-mono-(3-hydroxy)-propylamino-β-cyclodextrin at a basic pH of 9.0. nih.govmdpi.com This optimized method achieved a high resolution (Rs) value of 4.47, indicating excellent separation of the (S) and (R) enantiomers. nih.gov NMR titration experiments confirmed that the imperanene enantiomers form a 1:1 complex with the cyclodextrins, which is the basis for the separation. nih.govmdpi.com

Table 3: Optimized Conditions for Chiral CE Separation of Imperanene Enantiomers

ParameterConditionReference
TechniqueCyclodextrin-Modified Capillary Electrophoresis (CD-CE) nih.govmdpi.com
Chiral SelectorDual system: 12.5 mM sulfobutyl-ether-γ-CD and 10 mM 6-monodeoxy-6-mono-(3-hydroxy)-propylamino-β-CD nih.gov
Background ElectrolyteBorate buffer mdpi.com
pH9.0 nih.govmdpi.com
Resolution (Rs)4.47 nih.gov

The absolute configuration of naturally occurring imperanene was identified as (S) through the total synthesis of both enantiomers. acs.orgacs.org The synthesized (S)-enantiomer exhibited spectroscopic properties and an optical rotation value that were identical to those of the imperanene isolated from its natural source, Imperata cylindrica. acs.org

Optical rotation is the measure of the rotation of plane-polarized light by a chiral compound. libretexts.org The (S)-(+)-enantiomer is dextrorotatory, meaning it rotates light in a clockwise direction (+). acs.orglibretexts.org Enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in greater amounts than the other. wikipedia.org It can be determined by chiral analytical techniques, such as chiral HPLC, or calculated from the observed optical rotation of a mixture compared to the rotation of the pure enantiomer. researchgate.netwikipedia.org Synthetic routes have produced imperanene with enantiomeric excesses reported in the range of 82-90%. acs.orgacs.org

Table 4: Stereochemical Properties of Imperanene

PropertyValue/MethodDescription
Absolute Configuration (Natural)(S)Determined by comparison of optical rotation data of synthetic and natural samples. acs.org
Optical RotationPositive (+) sign for the (S)-enantiomer.Indicates the direction of rotation of plane-polarized light (dextrorotatory). acs.orglibretexts.org
Enantiomeric Excess (ee) DeterminationChiral HPLC, Comparison of optical rotation.Quantifies the purity of the enantiomer. Synthetic batches have achieved 82-90% ee. researchgate.netacs.org

Theoretical and Computational Studies on S + Imperanene

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. oncodesign-services.com For (S)-(+)-Imperanene, a flexible molecule with several rotatable bonds, understanding its preferred shapes, or conformations, is crucial for comprehending its biological activity.

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of its single bonds. quizlet.com These different arrangements, known as conformers, often have different energy levels. Computational methods can systematically explore the potential energy surface of a molecule to identify low-energy, stable conformations. google.comcsic.es For a molecule like this compound, this involves rotating the bonds connecting the two aromatic rings and the side chain to find the most energetically favorable three-dimensional structure. Techniques like dihedral driver calculations can be employed to map the energy changes associated with the rotation around specific bonds, revealing energy minima that correspond to stable conformers. nih.gov The most stable conformation is typically the one that minimizes steric hindrance and electronic repulsion between different parts of the molecule. quizlet.com In many instances, the heterocyclic ring in similar structures prefers a half-chair conformation where large substituents, like the phenyl rings in this compound, occupy pseudo-equatorial positions to enhance stability. nih.gov

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). openaccessjournals.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. openaccessjournals.commdpi.com Given that this compound has been reported to have platelet aggregation inhibitory effects, a potential biological target for docking studies could be proteins involved in the coagulation cascade or platelet activation, such as cyclooxygenase (COX) enzymes or specific platelet receptors. researchgate.netmdpi.com

The docking process involves placing the ligand in the binding site of the target protein and using a scoring function to evaluate the strength of the interaction for numerous possible orientations and conformations. openaccessjournals.com The scoring function calculates a value, often representing the binding affinity (e.g., in kcal/mol), based on factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. openaccessjournals.com

Table 1: Hypothetical Docking Scores for this compound with Potential Anti-platelet Targets This table presents illustrative data that would be generated from a docking study. The values are not based on actual experimental results.

Biological TargetBinding Affinity (kcal/mol)Potential Interactions
COX-1-8.5Hydrogen bond, Hydrophobic
COX-2-7.9Hydrogen bond, Hydrophobic
P2Y12 Receptor-9.2Pi-Pi stacking, Hydrogen bond
Thrombin-6.8Electrostatic, van der Waals

Beyond just a score, docking simulations predict the specific binding mode, which is the detailed three-dimensional arrangement of the ligand within the protein's active site. springernature.comnih.gov This prediction allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions between the ligand and the amino acid residues of the protein. mdpi.com

For this compound, a predicted binding mode within an enzyme like COX-1 might show the hydroxyl groups forming hydrogen bonds with polar residues in the active site, while the phenyl rings could engage in hydrophobic or pi-stacking interactions with nonpolar residues. mdpi.com Understanding these specific interactions is critical for explaining the molecule's biological activity and for guiding the design of new, more potent analogues. nih.gov Advanced algorithms can evaluate multiple candidate binding modes to identify a set of poses that are most consistent with a pharmacophoric map generated from known active ligands. nih.gov

In Silico Docking Studies with Biological Targets

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. rsc.orgchemrxiv.org These methods can be used to calculate a wide range of molecular properties, including geometries, energies, and electronic properties, with high accuracy. nrel.gov For this compound, these calculations can offer fundamental insights into its intrinsic chemical nature.

The electronic structure of a molecule, specifically the distribution and energy of its electrons, governs its reactivity. solubilityofthings.commdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uvic.ca The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a small gap suggests the molecule is more reactive. nih.gov

By analyzing the electronic structure, one can predict sites within this compound that are susceptible to nucleophilic or electrophilic attack. For instance, mapping the electrostatic potential onto the molecule's surface can reveal electron-rich regions (negative potential), likely to interact with electrophiles, and electron-poor regions (positive potential), likely to interact with nucleophiles. The populational derivatives of electronic energy can provide identical predictions of electron flows between reactants. mdpi.com

Table 2: Exemplary Quantum Chemical Descriptors for this compound This table contains theoretical values that would be typical outputs of quantum chemical calculations. They are for illustrative purposes only.

PropertyCalculated ValueSignificance
Energy of HOMO-5.8 eVIndicates electron-donating ability
Energy of LUMO-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DebyeIndicates overall polarity of the molecule

Quantum chemical calculations can simulate various types of molecular spectra, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR or Raman spectrum can be generated. Comparing these simulated spectra with experimentally obtained spectra can help confirm the structure of the synthesized or isolated compound and aid in the assignment of spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental data to validate the proposed structure of this compound.

Electronic Structure and Reactivity Predictions

Computational Structure-Activity Relationship (SAR) Predictions

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses statistical methods to build mathematical models that correlate chemical structure with activity. nih.govwikipedia.org

To build a QSAR model for a series of compounds related to this compound, one would first need a dataset of these molecules along with their measured biological activity (e.g., IC50 values for platelet aggregation inhibition). wikipedia.org Then, for each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size) would be calculated. oncodesign-services.com Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create an equation that relates these descriptors to the biological activity. oncodesign-services.com

Activity = f(descriptor1, descriptor2, ...) + error wikipedia.org

Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding synthetic efforts toward more potent compounds. nih.gov This approach allows for the rational exploration of chemical space and helps prioritize which molecules to synthesize and test, saving time and resources. nih.gov

Future Directions and Emerging Research Avenues for S + Imperanene

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and stereoselective synthetic routes is fundamental for producing (S)-(+)-Imperanene and its analogues for further study. While initial syntheses have been achieved, future research is focused on discovering more efficient, scalable, and environmentally benign pathways.

One of the key breakthroughs in its synthesis involves a highly enantioselective carbon-hydrogen (C-H) insertion reaction. researchgate.netnih.gov This method utilizes a diazoacetate precursor and a chiral dirhodium(II) carboxamidate catalyst to construct a crucial lactone intermediate, achieving the synthesis in approximately 12 steps. researchgate.netnih.govcore.ac.uk Another established route starts from the natural lignan (B3055560) hydroxymatairesinol (B1246089), which is degraded under basic conditions and then converted to imperanene through esterification and reduction steps. researchgate.netacs.org This pathway can employ catalysts like copper/chromium oxide for hydrogenation or chemical reductants such as lithium aluminium hydride (LiAlH₄). nih.gov

Emerging research is exploring the use of different catalytic systems to improve efficiency and selectivity. An iron-catalyzed alkenylboration of alkenes has been applied to the synthesis of racemic imperanene, presenting a more cost-effective and sustainable alternative to precious metal catalysts. researchgate.net Additionally, methods involving copper-assisted allylic substitution are being investigated to control the stereochemistry at the molecule's chiral center. frontiersin.org Future work will likely focus on optimizing these catalytic systems, potentially through high-throughput screening of new ligands and catalysts to increase yields and enantiomeric purity, thereby facilitating the large-scale production required for pre-clinical development.

Synthetic PathwayKey Reagents/CatalystsPrimary IntermediateKey FeaturesReference
Intramolecular C-H InsertionDiazoacetate, Chiral Dirhodium(II) CarboxamidateLactone 2Highly enantioselective, constructs core lactone structure efficiently. researchgate.netnih.gov
Degradation of Natural LignanHydroxymatairesinol, LiAlH₄ or Copper/Chromium Oxide(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(4-hydroxy-3-methoxyphenylmethyl)but-3-enoic acid esterUtilizes a readily available natural starting material. researchgate.netacs.orgnih.gov
Allylic Substitution(i-PrO)Me₂SiCH₂MgCl, Copper Reagents (e.g., CuBr·Me₂S)Allylic acetate (B1210297)Focuses on selective formation of the C-C bond at the chiral center. frontiersin.org
Iron-Catalyzed AlkenylborationIron-boryl speciesAlkenylboration productApplication toward racemic synthesis; potential for more sustainable catalysis. researchgate.net

Identification of Additional Biological Targets and Mechanisms

Initial research has identified this compound as a compound with interesting bioactivities, most notably as an inhibitor of platelet aggregation. acs.orgnih.govmdpi.comamericanpharmaceuticalreview.com This activity suggests its potential as a lead compound for developing anti-thrombotic agents. nih.gov Beyond this, studies have revealed that this compound is a competitive inhibitor of human tyrosinase, an enzyme involved in melanin (B1238610) production, indicating potential applications in cosmetics or treatments for hyperpigmentation. mdpi.com

Future research aims to broaden our understanding of its biological targets. The neuroprotective properties of imperanene have been noted, though the specific mechanisms remain an area for active investigation. nih.gov Furthermore, derivatives of imperanene have shown cytotoxic activity against cancer cell lines, suggesting that the core structure could target pathways involved in cell proliferation and survival. researchgate.net For example, related compounds from Imperata cylindrica have been shown to inhibit the PI3K/AKT/Snail pathway, which is crucial in cancer metastasis. rsc.org The exploration of these anticancer effects, including identifying specific protein targets and elucidating the mechanism of action, is a significant avenue for future studies. Uncovering the full spectrum of its molecular interactions will be crucial for identifying its most promising therapeutic applications.

Reported Biological ActivityIdentified or Proposed Target/MechanismPotential Therapeutic ApplicationReference
Platelet Aggregation InhibitionSpecific target in the aggregation cascade not fully elucidated.Anti-thrombotic agent for cardiovascular diseases. nih.govmdpi.comamericanpharmaceuticalreview.com
Tyrosinase InhibitionCompetitive inhibitor of human tyrosinase.Skin whitening agent, treatment for hyperpigmentation disorders. mdpi.com
Anticancer Activity (Derivatives)Cytotoxicity against HL-60 and HeLa cells; potential inhibition of PI3K/AKT pathway.Oncology. researchgate.netrsc.org
NeuroprotectionMechanism not yet identified.Neurodegenerative diseases. nih.gov
Antibacterial Activity (Related Analogues)Activity against multi-drug resistant strains.Infectious diseases. mdpi.com

Development of Advanced Analytical Techniques for Complex Matrix Analysis

To understand the preclinical behavior of this compound, robust analytical methods are required to quantify it in complex biological matrices like plasma, urine, and tissue homogenates. nih.govresearchgate.net Current analytical work has successfully focused on the chiral separation of its enantiomers, which is critical since different enantiomers can have distinct biological activities. wikipedia.org Techniques like cyclodextrin-modified capillary electrophoresis (CE) and nuclear magnetic resonance (NMR) spectroscopy have been employed to separate the enantiomers and study their interactions with chiral selectors. researchgate.netnih.gov Chiral high-performance liquid chromatography (HPLC) has also been used to confirm the enantiomeric purity of synthesized batches. researchgate.net

Future efforts must focus on developing methods with higher sensitivity and selectivity for quantification in biological samples. mdpi.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for this purpose, offering the ability to detect and quantify analytes at very low concentrations (ng/mL levels) with high specificity. mdpi.commdpi.comrsc.orgnih.gov The development of a validated HPLC-MS/MS method would involve optimizing sample extraction from the matrix, often using solid-phase extraction (SPE), and fine-tuning the mass spectrometer parameters to monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. mdpi.commdpi.com Such methods are the gold standard in pharmaceutical analysis and will be essential for future pharmacokinetic and metabolism studies of this compound. researchgate.net

Interdisciplinary Research Integrating Omics Technologies

To gain a holistic understanding of the biological effects of this compound, future research will need to integrate "omics" technologies. rmib.com.mxaltex.org These approaches, including metabolomics, proteomics, and transcriptomics, provide a system-wide view of molecular changes within a cell or organism following drug exposure. mdpi.comnih.govnih.gov

While specific omics studies on this compound have not yet been reported, this represents a major emerging research avenue.

Metabolomics can identify the full range of metabolic perturbations caused by imperanene. For instance, by analyzing plasma from treated subjects, researchers could uncover downstream effects of tyrosinase inhibition or identify novel metabolic pathways affected by the compound. cas.czplos.org

Proteomics can be used to identify the direct and indirect protein targets of this compound. mdpi.comnih.gov This could confirm expected interactions, such as with tyrosinase, and uncover previously unknown off-target effects, which is crucial for predicting potential side effects and understanding its complete mechanism of action. nih.gov

Transcriptomics would reveal changes in gene expression, providing insight into the cellular signaling pathways that are activated or suppressed by the compound.

Integrating these datasets using a systems biology approach can build comprehensive models of the drug's action, linking a molecular interaction to a physiological outcome. chemrxiv.org This interdisciplinary strategy is essential for moving beyond a one-drug, one-target paradigm and understanding the compound's network-level effects. rmib.com.mx

Potential as a Scaffold for Rational Drug Design (Pre-Clinical Focus)

The core structure of this compound represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets and can serve as a starting point for developing new drugs. nih.govnih.gov Rational drug design aims to systematically modify this scaffold to create new analogues with improved potency, selectivity, and pharmacokinetic properties. biosolveit.dewikipedia.org

A key pre-clinical focus is the synthesis and evaluation of novel derivatives. Research has already demonstrated that modifications to the imperanene structure can yield compounds with different biological activities. For example, the synthesis of (S)-7,8-Dihydro-9'-dehydroxyimperanene, an analogue lacking a hydroxyl group, resulted in a compound with cytotoxic activity against specific human cancer cell lines (HL-60 and HeLa). researchgate.netresearchgate.net This finding validates the imperanene skeleton as a viable scaffold for developing potential anticancer agents.

Future pre-clinical work will involve:

Library Synthesis: Creating a collection of imperanene derivatives by modifying key functional groups, such as the phenolic hydroxyls or the alkyl chain, using techniques like fragment-based design or scaffold hopping. biosolveit.denih.gov

In Vitro Screening: Testing this library of new compounds in a panel of biological assays to assess their activity against various targets (e.g., different kinases, receptors, or enzymes) and cell lines. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in chemical structure affect biological activity to guide the design of more potent and selective compounds. nih.gov

This iterative cycle of design, synthesis, and pre-clinical evaluation is a cornerstone of modern drug discovery and holds significant promise for transforming the natural product this compound into a clinically relevant therapeutic. wikipedia.orgresearchgate.net

Q & A

Q. What steps ensure compliance with GDPR and institutional ethics when sharing this compound research data?

  • Methodological Answer :
  • De-Identification : Anonymize patient/participant data linked to pharmacological studies.
  • Informed Consent : Include clauses for data reuse in consent forms (e.g., "data may be shared for meta-analyses") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.